molecular formula C10H11N3O B14771828 4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine

4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14771828
M. Wt: 189.21 g/mol
InChI Key: WIGYNQLQCTZAJP-UHFFFAOYSA-N
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Description

4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable pyrimidine derivative with a cyclopropylmethoxy group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential kinase inhibitor for the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific cyclopropylmethoxy group, which enhances its binding affinity and selectivity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H11N3O/c1-2-7(1)5-14-10-8-3-4-11-9(8)12-6-13-10/h3-4,6-7H,1-2,5H2,(H,11,12,13)

InChI Key

WIGYNQLQCTZAJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=NC3=C2C=CN3

Origin of Product

United States

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